molecular formula C5H2BrClIN B8014794 5-Bromo-3-chloro-2-iodopyridine

5-Bromo-3-chloro-2-iodopyridine

Cat. No.: B8014794
M. Wt: 318.34 g/mol
InChI Key: DECBUQHJEVJSHX-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-iodopyridine is a halogenated pyridine derivative. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 2-iodopyridine, bromination and chlorination can be carried out using bromine and chlorine sources under controlled conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity. The use of catalysts and specific halogenating agents can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, which are important intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-Bromo-3-chloro-2-iodopyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-iodopyridine depends on its specific application. In coupling reactions, it acts as a halogenated substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps in the presence of a palladium catalyst. These steps facilitate the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 3-Bromo-5-chloro-2-iodopyridine
  • 5-Bromo-2-iodopyridine

Uniqueness

5-Bromo-3-chloro-2-iodopyridine is unique due to the presence of three different halogen atoms in the pyridine ring. This unique halogenation pattern allows for selective functionalization and diverse reactivity compared to other halogenated pyridines .

Properties

IUPAC Name

5-bromo-3-chloro-2-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-4(7)5(8)9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECBUQHJEVJSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159186-43-2
Record name 5-bromo-3-chloro-2-iodopyridine
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